molecular formula C11H16ClN B2975691 (2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride CAS No. 2418707-72-7

(2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride

Cat. No.: B2975691
CAS No.: 2418707-72-7
M. Wt: 197.71
InChI Key: PRQJMDBZCYJGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride is a versatile chemical compound used in scientific research. It offers a complex structure that allows for diverse applications, making it an invaluable tool in studying various fields such as pharmacology, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride typically involves the reaction of 2-cyclopropyl-5-methylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

(2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the development of new chemical entities.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyclopropyl-5-methylphenyl)methanol
  • (2-Cyclopropyl-5-methylphenyl)acetic acid
  • (2-Cyclopropyl-5-methylphenyl)amine

Uniqueness

(2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and methyl groups provide steric hindrance and electronic effects that influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

(2-cyclopropyl-5-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-2-5-11(9-3-4-9)10(6-8)7-12;/h2,5-6,9H,3-4,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJSEEVYEVRXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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